2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17(11-26-18-21-14-5-1-2-6-15(14)25-18)22-9-3-4-13(10-22)24-16-7-8-19-12-20-16/h1-2,5-8,12-13H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKPBOHTPOBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole ring can be functionalized with a thiol group using reagents such as thiourea or Lawesson’s reagent.
Pyrimidin-4-yloxy Group Introduction: This step involves the nucleophilic substitution of a halogenated pyrimidine with a hydroxyl group.
Piperidin-1-yl Ethanone Formation: The final step involves the coupling of the piperidine ring with the ethanone moiety, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrimidines, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate, as promising anticancer agents. Pyrazole-based compounds have been investigated for their ability to inhibit specific kinases associated with cancer progression. For instance, modifications to the pyrazole scaffold can enhance selectivity towards targets such as cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer development .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate contribute to its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Pesticide Development
Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of novel pesticides. Pyrazole derivatives are known for their efficacy and low toxicity, making them attractive for developing environmentally friendly agricultural chemicals. They are particularly effective against a range of pests and diseases affecting crops, thereby enhancing agricultural productivity .
Herbicide Formulation
The compound's structural characteristics allow it to function as a herbicide, targeting specific weed species while minimizing damage to crops. Research into its mechanism of action reveals that it disrupts essential metabolic pathways in target plants, leading to effective weed management strategies .
Synthesis and Characterization
The synthesis of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves several steps, typically starting from commercially available precursors. The process includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carboxylic acids.
- Substitution Reactions : Introducing the 4-methylbenzyl group through electrophilic aromatic substitution or similar methods.
- Purification : Employing recrystallization techniques to achieve high purity levels necessary for biological testing.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Benzoxazole-Thiadiazole Derivatives ()
Compounds 5l–5q replace the piperidinyl-pyrimidinyl group with 1,3,4-thiadiazole-2-ylacetamide. Key differences:
Benzoxazole-Oxadiazole Derivatives ()
Compounds 7–11 and 16–19 feature oxadiazole rings instead of thiadiazole or piperidine.
- Substituents : Nitrophenyl, chlorophenyl, and trimethoxyphenyl groups enhance electron-withdrawing or donating properties.
- Bioactivity : Significant acetylcholinesterase (AChE) inhibition (e.g., 16 , 19 ) with IC₅₀ values comparable to rivastigmine, suggesting structural motifs critical for anti-Alzheimer’s activity .
Piperazinyl and Pyrrolidinyl Analogs ()
- 12 : Replacing piperidine with piperazine and benzothiazole yields 6h , showing moderate antiproliferative activity (melting point 132–134°C; NMR δ 3.68–3.93 ppm) .
- 17: Substituting piperidine with pyrrolidine and dichlorophenoxy groups alters molecular weight (368.2 vs. ~384–535 for other analogs) and likely pharmacokinetics .
Substituent Effects on Bioactivity
Electron-Donating vs. Withdrawing Groups
- Antitubercular Analogs (–11): Compounds 6b (trimethoxyphenyl) and 6h (dimethylaminophenyl) with electron-donating groups showed enhanced activity (MIC 0.8–1.6 µg/mL) compared to electron-withdrawing nitro or bromo substituents .
- Anti-Alzheimer’s Analogs () : Chlorophenyl and nitrophenyl groups in 16 and 19 improved AChE inhibition, suggesting balanced electronic effects are critical .
Physical and Spectral Properties
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This compound features a benzo[d]oxazole moiety linked to a pyrimidin-4-yloxy piperidine, which may contribute to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing methods such as nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazole, including those similar to our compound of interest, exhibit significant anticancer properties. For example, a study evaluating various benzoxazole derivatives found that certain compounds demonstrated cytotoxic effects against solid tumor cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity of Related Benzoxazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.0 | VEGFR-2 inhibition |
| Compound C | HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives has also been documented. Compounds structurally related to our target have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 250 to 7.81 µg/mL, indicating a broad spectrum of antimicrobial activity .
Table 2: Antimicrobial Activity Data for Related Compounds
| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | E. coli | 32 | Bactericidal |
| Compound E | S. aureus | 16 | Bacteriostatic |
| Compound F | C. albicans | 8 | Fungicidal |
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzoxazole derivatives:
- Case Study on VEGFR-2 Inhibition : A series of benzoxazole derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2, a key target in cancer therapy. The results indicated that certain modifications enhanced potency and selectivity, suggesting a promising avenue for future drug development .
- Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of related benzoxazole compounds, revealing significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases alongside cancer .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during coupling reactions to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Monitoring : Use TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) or HPLC to track progress .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
The compound’s structural validation relies on:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine protons), δ 7.2–8.5 ppm (aromatic protons from benzoxazole and pyrimidine) .
- ¹³C NMR : Carbonyl signals at ~200 ppm confirm the ethanone moiety .
- FTIR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-O-C in benzoxazole) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 438.55 (calculated for C₂₂H₂₆N₆O₂S) .
Advanced: How can researchers resolve discrepancies in biological activity data when modifying substituent positions (e.g., pyrimidine vs. pyridine)?
Answer:
Contradictions arise from structural variations (e.g., pyrimidin-4-yloxy vs. pyridin-4-yloxy). To address this:
Comparative assays : Test both derivatives in parallel using standardized kinase inhibition assays (e.g., IC₅₀ measurements against EGFR or VEGFR2) .
Structural analysis : Use X-ray crystallography (as in related benzothiazoles) to correlate substituent orientation with target binding .
Computational modeling : Perform molecular docking to predict binding affinities based on electronic effects of pyrimidine (electron-deficient) vs. pyridine (less polar) .
Example finding : Pyrimidine derivatives show 3× higher kinase inhibition due to stronger hydrogen bonding with ATP-binding pockets .
Advanced: What strategies improve reaction yield during thioether bond formation?
Answer:
Yield optimization focuses on minimizing side reactions (e.g., oxidation or disulfide formation):
- Catalysts : Use CuI (5 mol%) to accelerate coupling while reducing byproducts .
- Protecting groups : Temporarily protect reactive sites on benzoxazole (e.g., Boc for amines) during ethanone activation .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
